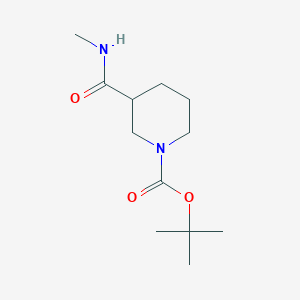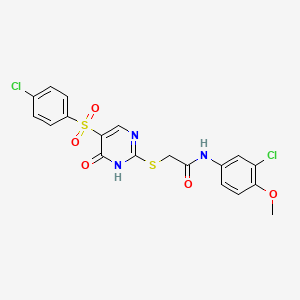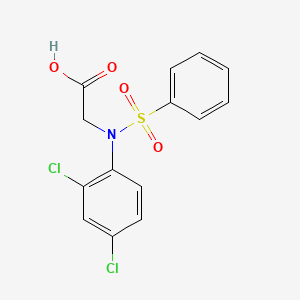
Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate” is a chemical compound with the molecular formula C13H10ClNO3S . It has a molecular weight of 295.75 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10ClNO3S/c1-18-13(17)10-5-6-19-12(10)15-11(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Molecular Structure
Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate and its derivatives are primarily utilized in chemical synthesis and understanding molecular structures. The compound's crystal structure was examined, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds (Vasu et al., 2004). Additionally, its reactivity was explored for the synthesis of novel heterocyclic systems, such as Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones (Yagodkina-Yakovenko et al., 2018).
2. Genotoxic and Carcinogenic Potential Assessment
The compound and its derivatives have been studied for their genotoxic and carcinogenic potentials, particularly in relation to their structure-toxicity relationships. Techniques like the Ames test and Comet assay were employed, highlighting the toxicological profiles of these compounds and hypothesizing pathways leading to these effects (Lepailleur et al., 2014).
3. Industrial Applications and Solvent Recovery
In industrial contexts, derivatives of this compound, such as methyl 3-chlorosulfonyl-thiophene-2-carboxylate, are intermediates in pharmaceutical and herbicide production. The importance of solvent recovery, specifically acetic acid, from the production process of these derivatives has been highlighted, demonstrating the compound's role in industrial efficiency and environmental conservation (Wang Tian-gui, 2006).
4. Application in Polymer and Material Science
The compound's derivatives have also found applications in the field of polymer and material science. For instance, they have been used in the synthesis of high-performance nonfullerene-type polymer solar cells, displaying impressive efficiency and long-term performance stability, signifying their role in advancing renewable energy technologies (Park et al., 2017).
5. Antimicrobial and Analgesic Activity
Some derivatives of this compound have been synthesized and found to exhibit significant antimicrobial and analgesic activities, indicating their potential in pharmaceutical development (Isloor et al., 2010).
Safety and Hazards
“Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-13(17)10-5-6-19-12(10)15-11(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWBAYPOVJUTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)


![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)
![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)
![5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2636012.png)

